molecular formula C13H9ClN2O B3250551 2-Chloro-4-(4-methoxyphenyl)nicotinonitrile CAS No. 203803-04-7

2-Chloro-4-(4-methoxyphenyl)nicotinonitrile

Cat. No.: B3250551
CAS No.: 203803-04-7
M. Wt: 244.67 g/mol
InChI Key: VYIDMWSMSQOHCB-UHFFFAOYSA-N
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Description

For Research Use Only. Not for Human or Veterinary Use. 2-Chloro-4-(4-methoxyphenyl)nicotinonitrile is a synthetic nicotinonitrile derivative of interest in chemical and pharmaceutical research. The nicotinonitrile scaffold is a privileged structure in medicinal chemistry, known for its diverse biological activities and presence in various therapeutic agents . This specific compound features a chloro substituent and a 4-methoxyphenyl group on the pyridine ring, which are common modifications used to fine-tune the molecule's physicochemical properties and biological interactions. Research Applications and Potential While the specific biological profile of this compound is under investigation, research on analogous structures indicates significant potential. Nicotinonitrile derivatives have been extensively studied for their molluscicidal activity against agricultural pests, demonstrating effectiveness by inhibiting acetylcholinesterase (AChE) and disrupting metabolic enzymes, leading to histopathological damage in pests . Furthermore, the nicotinonitrile core is a key building block for developing compounds with a wide range of pharmacological activities, including antimicrobial, anti-inflammatory, and anti-cancer properties . The structural features of this molecule make it a valuable intermediate for synthesizing more complex heterocyclic systems and for structure-activity relationship (SAR) studies in drug discovery campaigns.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-chloro-4-(4-methoxyphenyl)pyridine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9ClN2O/c1-17-10-4-2-9(3-5-10)11-6-7-16-13(14)12(11)8-15/h2-7H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYIDMWSMSQOHCB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=C(C(=NC=C2)Cl)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Transformations and Reactivity of 2 Chloro 4 4 Methoxyphenyl Nicotinonitrile

Nucleophilic Substitution Reactions at the C-2 Position

The pyridine (B92270) ring is inherently electron-deficient, a property that is enhanced by the electron-withdrawing nature of the nitrogen heteroatom and the cyano group. imperial.ac.uk This electronic characteristic makes the carbon atoms of the ring, particularly at the C-2 and C-4 positions, susceptible to attack by nucleophiles. uoanbar.edu.iq The presence of a good leaving group, such as chlorine, at the C-2 position renders this site highly reactive towards nucleophilic aromatic substitution (SNAr). youtube.com

The chlorine atom at the C-2 position is readily displaced by various nitrogen-based nucleophiles. qu.edu.qa These reactions are fundamental in building fused heterocyclic structures, most notably pyrazolo[3,4-b]pyridines, which are recognized for their broad range of biological activities. mdpi.comnih.gov

When 2-Chloro-4-(4-methoxyphenyl)nicotinonitrile is treated with hydrazine (B178648) hydrate (B1144303), a sequential reaction occurs. Initially, the hydrazine displaces the chloride ion in a standard SNAr reaction. The resulting 2-hydrazinonicotinonitrile (B1598358) intermediate then undergoes an intramolecular cyclization, where the terminal amino group of the hydrazine moiety attacks the electrophilic carbon of the adjacent nitrile group. This tandem reaction yields a 3-amino-4-(4-methoxyphenyl)-1H-pyrazolo[3,4-b]pyridine derivative. This transformation is a common and efficient strategy for synthesizing the pyrazolo[3,4-b]pyridine scaffold. researchgate.netmdpi.comnih.gov

Similarly, various primary and secondary amines can be used as nucleophiles to displace the C-2 chlorine, leading to a range of N-substituted 2-aminonicotinonitrile derivatives. These reactions are typically carried out in a suitable solvent and may require heat or the presence of a base to neutralize the HCl generated during the reaction. google.com

Table 1: Reactions with Nitrogen Nucleophiles
Nitrogen NucleophileGeneral Product StructureReaction TypeSignificance
Hydrazine Hydrate (N₂H₄·H₂O)3-Amino-4-(4-methoxyphenyl)-1H-pyrazolo[3,4-b]pyridineNucleophilic Substitution / Intramolecular CyclizationForms a key fused heterocyclic scaffold. mdpi.commdpi.com
Primary Amines (R-NH₂)2-(Alkylamino/Arylamino)-4-(4-methoxyphenyl)nicotinonitrileNucleophilic Aromatic Substitution (SNAr)Introduces diverse N-substituents. youtube.com
Secondary Amines (R₂NH)2-(Dialkylamino)-4-(4-methoxyphenyl)nicotinonitrileNucleophilic Aromatic Substitution (SNAr)Creates tertiary amine-substituted pyridines. nih.gov

The activated C-2 position also reacts with oxygen and sulfur nucleophiles. csbsju.edu Reaction with alkoxides, such as sodium methoxide, results in the substitution of the chlorine atom to form the corresponding 2-methoxy-4-(4-methoxyphenyl)nicotinonitrile. researchgate.net This ether linkage is generally stable.

Sulfur nucleophiles, such as sodium hydrosulfide (B80085) (NaSH), can be employed to replace the chlorine with a thiol (-SH) group, forming 2-mercapto-4-(4-methoxyphenyl)nicotinonitrile. wikipedia.org This product exists in a tautomeric equilibrium with its corresponding thione form. The resulting thiol group is itself reactive and can be a handle for further functionalization, such as S-alkylation.

Table 2: Reactions with Oxygen and Sulfur Nucleophiles
NucleophileReagent ExampleProductReaction Type
AlkoxideSodium Methoxide (NaOCH₃)2-Methoxy-4-(4-methoxyphenyl)nicotinonitrileNucleophilic Aromatic Substitution (SNAr)
HydrosulfideSodium Hydrosulfide (NaSH)2-Mercapto-4-(4-methoxyphenyl)nicotinonitrileNucleophilic Aromatic Substitution (SNAr)

Reactions at the Nitrile (Cyano) Group

The nitrile group is a versatile functional group that can undergo a variety of chemical transformations, providing a gateway to other important functionalities and heterocyclic systems. researchgate.net

Under acidic or basic aqueous conditions, the nitrile group of this compound can be hydrolyzed. Complete hydrolysis, typically requiring harsh acidic or basic conditions and heat, converts the nitrile group into a carboxylic acid, yielding 2-chloro-4-(4-methoxyphenyl)nicotinic acid. Partial hydrolysis, which can sometimes be achieved under milder conditions, affords the corresponding nicotinamide (B372718) derivative, 2-chloro-4-(4-methoxyphenyl)nicotinamide.

One of the most significant reactions of the nitrile group in the context of medicinal chemistry is its conversion to a tetrazole ring. beilstein-journals.org Tetrazoles are widely recognized as bioisosteres for carboxylic acids. nih.gov This transformation is typically achieved through a [3+2] cycloaddition reaction between the nitrile and an azide (B81097) source, such as sodium azide (NaN₃), often in the presence of a Lewis acid or an ammonium (B1175870) salt like ammonium chloride. organic-chemistry.orgorganic-chemistry.org The reaction converts the nitrile group into a 5-substituted-1H-tetrazole ring, resulting in the formation of 2-chloro-4-(4-methoxyphenyl)-3-(1H-tetrazol-5-yl)pyridine.

Reactivity of the 4-(4-Methoxyphenyl) Moiety and its Influence on Pyridine Reactivity

The pyridine ring is inherently electron-deficient, which facilitates nucleophilic aromatic substitution. However, the electron-donating nature of the 4-methoxyphenyl (B3050149) group at the C-4 position pushes electron density into the pyridine ring. nih.gov This increased electron density slightly reduces the electrophilicity of the C-2 carbon, thereby deactivating the ring towards nucleophilic attack compared to a pyridine ring bearing an electron-withdrawing group (EWG) at the same position. nih.gov Despite this modest deactivating effect, the C-2 chlorine remains sufficiently activated for substitution by strong nucleophiles due to the powerful electron-withdrawing effects of the ring nitrogen and the C-3 nitrile group.

The 4-methoxyphenyl moiety itself is generally stable under the conditions used for nucleophilic substitution on the pyridine ring. However, under strongly acidic conditions, cleavage of the methyl ether bond is possible. The electron-rich nature of this phenyl ring also makes it susceptible to electrophilic aromatic substitution, although this reactivity is not typically exploited when the primary goal is the modification of the nicotinonitrile core. mdpi.com

Cyclization Reactions Leading to Fused Heterocyclic Systems

Research explicitly detailing the cyclization of this compound into various fused heterocyclic systems is not available in the reviewed scientific literature. The following subsections outline the general synthetic strategies for these heterocycles, but it is important to note that these reactions have not been specifically reported for the compound .

Formation of Pyrazolo[3,4-b]pyridines

The construction of the pyrazolo[3,4-b]pyridine scaffold from 2-chloronicotinonitrile precursors is a well-established synthetic route. This transformation is typically achieved through condensation with hydrazine hydrate or its derivatives. The reaction proceeds via an initial nucleophilic substitution of the chlorine atom at the C-2 position by hydrazine, followed by an intramolecular cyclization involving the nitrile group to form the fused pyrazole (B372694) ring. While this method is general for various substituted 2-chloronicotinonitriles, specific studies, including reaction conditions and yields for this compound, have not been documented.

Synthesis of Pyrimidine (B1678525) and Naphthyridine Derivatives

The synthesis of fused pyrimidine and naphthyridine derivatives from nicotinonitrile precursors often requires multi-step sequences or reaction with specific polyfunctional reagents. For instance, the formation of a fused pyrimidine ring might involve reaction with amidines or guanidine. The synthesis of naphthyridine derivatives can be accomplished through various strategies, such as the Friedländer annulation, which involves the condensation of an ortho-amino-substituted pyridine aldehyde or ketone with a compound containing an activated methylene (B1212753) group. However, the application of these synthetic strategies starting specifically from this compound has not been reported.

Ring Annulation and Expansion Studies

Ring annulation and expansion are powerful methods for constructing complex polycyclic heterocyclic systems. These reactions involve the formation of a new ring fused to an existing one. For nicotinonitrile derivatives, this could potentially be achieved through cycloaddition reactions or intramolecular cyclizations of appropriately functionalized side chains. There are no published studies focusing on ring annulation or expansion reactions of this compound.

Advanced Spectroscopic and Structural Elucidation in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Complex Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the carbon-hydrogen framework of an organic molecule. For 2-Chloro-4-(4-methoxyphenyl)nicotinonitrile, 1D (¹H and ¹³C) and advanced 2D NMR experiments provide a complete picture of its structure.

Based on analyses of similar nicotinonitrile derivatives, a predicted assignment of the ¹H and ¹³C NMR chemical shifts can be established. mdpi.comrsc.org

Predicted ¹H and ¹³C NMR Data for this compound

PositionAtom TypePredicted ¹H Chemical Shift (δ, ppm)Predicted ¹³C Chemical Shift (δ, ppm)
H5Pyridine (B92270) C-H~7.3-7.5~115-120
H6Pyridine C-H~8.5-8.7~150-152
H2'/H6'Phenyl C-H~7.4-7.6~129-131
H3'/H5'Phenyl C-H~7.0-7.2~114-116
OCH₃Methoxy (B1213986) C-H~3.8-3.9~55-56
C2Pyridine C-Cl-~153-155
C3Pyridine C-CN-~110-112
CNNitrile-~116-118
C4Pyridine C-Ar-~158-160
C1'Phenyl C-Ar-~128-130
C4'Phenyl C-O-~160-162

While 1D NMR provides initial data, 2D NMR techniques are essential for assembling the molecular puzzle by establishing connectivity between atoms. sdsu.edu

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings, typically through two or three bonds. youtube.com For this compound, COSY would show correlations between the adjacent protons on the pyridine ring (H5 and H6) and between the adjacent protons on the 4-methoxyphenyl (B3050149) ring (H2'/H6' with H3'/H5'). This confirms the spin systems within each aromatic ring.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates protons directly with the carbons to which they are attached (one-bond ¹H-¹³C correlation). sdsu.eduyoutube.com This technique would definitively link each proton signal to its corresponding carbon signal, for example, confirming that the proton signal at ~3.8 ppm is attached to the methoxy carbon at ~55 ppm, and linking the aromatic proton signals to their respective ring carbons.

Key Predicted HMBC Correlations:

Proton(s)Correlating Carbon(s)Structural Insight
H6 (Pyridine)C2, C4, C5Confirms the position of H6 relative to the chloro- and aryl-substituted carbons.
H2'/H6' (Phenyl)C4 (Pyridine), C4' (Phenyl)Crucially links the methoxyphenyl ring to the C4 position of the pyridine ring.
H5 (Pyridine)C3, C4, C6, CNConfirms the position of the nitrile group adjacent to the C4-aryl substituent.
OCH₃C4' (Phenyl)Confirms the attachment of the methoxy group to the phenyl ring.

For this compound, significant tautomerism is not expected due to the absence of mobile protons (like those in amino or hydroxyl groups). nih.gov However, NMR is the primary technique for studying such phenomena where they exist. researchgate.net

Infrared (IR) and Raman Spectroscopy for Functional Group Characterization and Mechanistic Insights

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies. nih.gov

For this compound, the IR spectrum would be dominated by several key absorptions. Raman spectroscopy provides complementary data, particularly for symmetric and non-polar bonds.

Characteristic Vibrational Frequencies

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)Comment
C≡N (Nitrile)Stretching2210-2230A sharp, strong, and highly characteristic band. mdpi.com
Ar C-HStretching3000-3100Signals for aromatic C-H bonds. worldnewsnaturalsciences.com
C-O-C (Methoxy)Asymmetric Stretch1230-1270Strong absorption characteristic of aryl ethers.
C=C / C=NRing Skeletal1580-1610Vibrations from both the pyridine and phenyl rings. worldnewsnaturalsciences.com
C-ClStretching1000-1100Can be difficult to assign definitively in a complex molecule.

Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a destructive technique that provides information about the molecular weight and elemental composition of a molecule, as well as structural clues based on its fragmentation patterns upon ionization. nih.gov

For this compound (Molecular Formula: C₁₃H₉ClN₂O), the molecular ion peak (M⁺) would show a characteristic isotopic pattern due to the presence of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), with peaks appearing at m/z 244 and 246.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement of the molecular ion, which is crucial for unambiguously confirming the molecular formula. benthamopen.com

Calculated Exact Mass for C₁₃H₉³⁵ClN₂O: 244.0403

Calculated Exact Mass for C₁₃H₉³⁷ClN₂O: 246.0374

An HRMS measurement matching these values to within a few parts per million (ppm) would confirm the elemental composition.

Analysis of Fragmentation Patterns: Under electron ionization (EI), the molecular ion would undergo fragmentation, providing structural information. Plausible fragmentation pathways can be proposed based on studies of similar heterocyclic compounds. sapub.orgnih.gov

Plausible Fragmentation Pathways

Fragment m/zProposed Neutral LossProposed Fragment Structure
229•CH₃Loss of the methyl radical from the methoxy group.
215CHO or CO + HSubsequent loss from the demethylated ion.
209Cl•Loss of a chlorine radical from the molecular ion.
182Cl• + HCNLoss of chlorine followed by hydrogen cyanide from the pyridine ring.

X-ray Crystallography for Solid-State Molecular Structure Determination

Single-crystal X-ray crystallography is the gold standard for determining the precise three-dimensional arrangement of atoms in the solid state. If suitable crystals of this compound can be grown, this technique would provide definitive, high-precision data on its molecular geometry and packing. nih.gov

The analysis would yield:

Precise Bond Lengths and Angles: Confirming the connectivity and geometry of all atoms in the molecule.

Conformation: The exact dihedral angle between the planes of the pyridine and the 4-methoxyphenyl rings would be determined. In similar structures, this angle is often non-zero due to steric hindrance between ortho protons. researchgate.net

Planarity: Assessment of the planarity of the individual aromatic rings.

Intermolecular Interactions: It would reveal how molecules pack in the crystal lattice, identifying non-covalent interactions such as π-π stacking between aromatic rings or dipole-dipole interactions involving the chloro and nitrile groups, which govern the crystal's physical properties. researchgate.netnih.gov

Analysis of Intermolecular Interactions and Crystal Packing (e.g., Hirshfeld Surface Analysis)

Information on the intermolecular interactions and crystal packing of this compound, which would be derived from Hirshfeld surface analysis, is currently unavailable in published research. This type of analysis allows for the visualization and quantification of intermolecular contacts, such as hydrogen bonds and van der Waals forces, which are essential for understanding the stability of the crystal lattice.

Elucidation of Supramolecular Architectures

Without crystallographic data, the supramolecular architecture of this compound remains unelucidated. The study of supramolecular chemistry involves examining the non-covalent bonding that directs the formation of larger, well-defined structural motifs from individual molecules.

In-Depth Computational Analysis of this compound Remains an Area for Future Research

A comprehensive review of existing scientific literature reveals a notable absence of detailed theoretical and computational studies specifically focused on the compound this compound. While research into the broader family of nicotinonitrile derivatives is active, dedicated investigations into the electronic structure, photophysical properties, and conformational dynamics of this specific molecule have not been publicly documented.

Computational chemistry provides powerful tools to predict and understand the behavior of molecules at an atomic level. Techniques such as Density Functional Theory (DFT), Time-Dependent Density Functional Theory (TD-DFT), and Molecular Dynamics (MD) simulations are routinely used to elucidate properties that are critical for the development of new materials and pharmaceuticals. However, the application of these methods to this compound has yet to be reported in scholarly articles.

Theoretical and Computational Chemistry Investigations

DFT is a cornerstone of modern computational chemistry, enabling the accurate calculation of a molecule's ground-state electronic structure and optimized geometry. Such studies provide fundamental insights into the molecule's stability and reactivity.

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key components of frontier molecular orbital theory. The energy difference between them, the HOMO-LUMO gap, is a critical parameter for assessing a molecule's chemical reactivity and kinetic stability. A smaller gap typically suggests higher reactivity. Analysis of the spatial distribution of these orbitals helps in understanding the regions of a molecule that are likely to act as electron donors (HOMO) or electron acceptors (LUMO). For 2-Chloro-4-(4-methoxyphenyl)nicotinonitrile, specific values for the HOMO-LUMO energies and their energy gap are not available in published literature.

From the HOMO and LUMO energy values, various global reactivity descriptors can be calculated. These include chemical potential, electronegativity, chemical hardness, and its inverse, chemical softness. Hard molecules, characterized by a large HOMO-LUMO gap, are less reactive than soft molecules, which have a small gap. These parameters are invaluable for predicting how a molecule will interact with other chemical species. A quantitative prediction of these parameters for this compound awaits future computational investigation.

TD-DFT is an extension of DFT used to study the properties of molecules in their excited states. It is particularly effective for simulating how a molecule interacts with light, making it essential for understanding photophysical phenomena like absorption and fluorescence.

TD-DFT calculations can predict the electronic transitions that occur when a molecule absorbs ultraviolet or visible light, allowing for the simulation of its UV-Vis absorption spectrum. Similarly, it can model the emission of light from an excited state, providing a theoretical fluorescence spectrum. These simulated spectra are crucial for interpreting experimental results and for designing molecules with specific optical properties. Such simulations for this compound have not been reported.

The surrounding environment, particularly the solvent, can significantly influence a molecule's electronic transitions. Computational models, such as the Polarizable Continuum Model (PCM), can be combined with TD-DFT to simulate these solvent effects. This analysis helps to understand solvatochromism—the change in color of a solution as the solvent is changed. The influence of different solvents on the electronic transitions of this compound has not been computationally explored in available research.

Molecular dynamics (MD) simulations model the physical movements of atoms and molecules over time, providing a detailed view of their dynamic behavior. For a flexible molecule like this compound, which contains rotatable bonds, MD simulations would be instrumental in exploring its conformational landscape, identifying the most stable conformations, and understanding the energy barriers between them. This information is vital for understanding its biological activity and material properties. To date, no molecular dynamics studies on this specific compound have been published.

Mechanistic Investigations of Reactions Involving 2 Chloro 4 4 Methoxyphenyl Nicotinonitrile

Pathways of Nucleophilic Aromatic Substitution on the Pyridine (B92270) Ring

Nucleophilic Aromatic Substitution (SNAr) is a primary reaction pathway for 2-Chloro-4-(4-methoxyphenyl)nicotinonitrile, given its structure as a halogenated pyridine derivative. Aromatic rings, typically nucleophilic, become susceptible to nucleophilic attack when substituted with strong electron-withdrawing groups. wikipedia.org In this molecule, both the pyridine ring nitrogen and the cyano group (-CN) at the 3-position serve as electron-withdrawing entities, which reduce the electron density of the aromatic system and activate it for substitution.

The substitution reaction proceeds via a two-step addition-elimination mechanism. libretexts.org

Addition of the Nucleophile: A nucleophile attacks the carbon atom bonded to the chlorine (the C-2 position), which is an electron-deficient site. This attack breaks the aromaticity of the pyridine ring and forms a high-energy, negatively charged intermediate known as a Meisenheimer complex. libretexts.org

Elimination of the Leaving Group: The aromaticity of the ring is restored in the second step, where the leaving group (chloride ion, Cl⁻) is expelled.

The regioselectivity of the attack is a key feature of this reaction. Nucleophilic attack on substituted pyridines is strongly favored at the C-2 (ortho) and C-4 (para) positions relative to the ring nitrogen. stackexchange.com This preference is due to the ability of the electronegative nitrogen atom to stabilize the negative charge of the Meisenheimer intermediate through resonance. stackexchange.com When the attack occurs at the C-2 or C-4 position, a resonance structure can be drawn where the negative charge resides on the nitrogen atom, which is a particularly stable contributor. stackexchange.com In the case of this compound, the chlorine atom is located at the highly activated C-2 position, making it the prime site for nucleophilic displacement. The presence of the electron-withdrawing cyano group further stabilizes the anionic intermediate. masterorganicchemistry.com

Table 1: Regioselectivity of Nucleophilic Attack on the Pyridine Ring

Position of Attack Stability of Intermediate Rationale
C-2 (ortho) High Negative charge is delocalized onto the electronegative ring nitrogen via resonance. stackexchange.com
C-3 (meta) Low Charge delocalization onto the ring nitrogen is not possible.
C-4 (para) High Negative charge is delocalized onto the electronegative ring nitrogen via resonance. stackexchange.com

Role of Catalysis in Synthetic Transformations

Modern catalytic methods play a significant role in enhancing the efficiency, selectivity, and environmental friendliness of synthetic transformations involving nicotinonitrile derivatives.

Phase-Transfer Catalysis (PTC): Phase-transfer catalysis is particularly effective for reactions where the nucleophile and the organic substrate have low mutual solubility, a common scenario in SNAr reactions. princeton.edu For instance, a reaction might involve an aqueous solution of a salt-like nucleophile (e.g., sodium cyanide) and an organic solution of this compound. The PTC mechanism facilitates the transfer of the nucleophile from the aqueous or solid phase into the organic phase where the reaction occurs. crdeepjournal.org

This is typically achieved using a phase-transfer agent, such as a quaternary ammonium (B1175870) salt (e.g., Aliquat 336® or tetrabutylammonium (B224687) bromide). princeton.eduphasetransfer.com The lipophilic cation of the catalyst pairs with the nucleophilic anion, forming an ion-pair that is soluble in the organic solvent. crdeepjournal.org This "naked" anion in the organic phase is highly reactive, leading to a significant acceleration of the substitution reaction rate. princeton.edu The advantages of using PTC include milder reaction conditions, reduced reaction times, and the ability to use inexpensive and safer inorganic bases and nucleophiles. princeton.eduphasetransfer.com

Nanomagnetic Metal-Organic Frameworks (MOFs): In recent years, nanomagnetic MOFs have emerged as highly efficient heterogeneous catalysts for the synthesis of complex organic molecules, including nicotinonitriles. semanticscholar.org These materials combine the high surface area and tunable porosity of MOFs with the magnetic separability of iron oxide nanoparticles. semanticscholar.org For the synthesis of the nicotinonitrile core structure, a nanomagnetic MOF like Fe₃O₄@MIL-53(Al)-N(CH₂PO₃)₂ can act as a reusable catalyst in multi-component reactions. semanticscholar.org

While this is often applied to the synthesis of the ring itself rather than substitution on the ring, the principles are relevant. The MOF's Lewis acidic metal sites can activate reactants, for example, by coordinating to the nitrogen or cyano groups of the nicotinonitrile, making the ring more susceptible to nucleophilic attack. The key advantages include high catalytic activity, excellent product yields, short reaction times, solvent-free conditions, and, crucially, the simple separation of the catalyst from the reaction mixture using an external magnet for reuse. semanticscholar.org

Table 2: Comparison of Catalytic Systems

Catalyst Type Mechanism of Action Key Advantages
Phase-Transfer Catalyst Transports nucleophile across phase boundary via ion-pair formation. crdeepjournal.org Increased reaction rates, milder conditions, use of inexpensive reagents, simplified workup. phasetransfer.com
Nanomagnetic MOF Provides Lewis acidic sites for reactant activation and a high surface area. semanticscholar.org High efficiency, reusability, easy magnetic separation, environmentally friendly (green) conditions. semanticscholar.org

Intermediate Characterization and Reaction Pathway Elucidation

The elucidation of a reaction pathway hinges on the identification and characterization of transient species, such as reaction intermediates. For the nucleophilic aromatic substitution on this compound, the key intermediate is the Meisenheimer complex. wikipedia.orglibretexts.org

The general mechanistic pathway for the formation of related nicotinonitriles has been proposed to involve several intermediates. For example, in a multi-component synthesis, an enol intermediate can react with an activated aldehyde to form a primary intermediate. This can then react with an amine-derived species, followed by intramolecular cyclization and dehydration to form the final substituted pyridine ring. semanticscholar.org While this describes the ring's formation, similar step-wise analyses involving the characterization of intermediates through techniques like NMR, mass spectrometry, and computational modeling are essential to fully understand the substitution pathway on the pre-formed this compound ring.

Applications in Chemical Research and Materials Science Excluding Clinical Human Trials and Safety

Utility as Key Synthetic Intermediates for Complex Organic Molecules

The structural features of 2-Chloro-4-(4-methoxyphenyl)nicotinonitrile make it a valuable building block in organic synthesis. The presence of reactive sites—the chloro, cyano, and methoxy (B1213986) groups—allows for a variety of chemical transformations, enabling the construction of intricate molecular frameworks.

Building Blocks for Other Heterocyclic Systems

The nicotinonitrile core of this compound serves as a versatile scaffold for the synthesis of a diverse range of heterocyclic compounds. The reactivity of the chlorine atom at the 2-position of the pyridine (B92270) ring allows for nucleophilic substitution reactions, providing a straightforward method for introducing various functional groups and building new ring systems.

For instance, the chlorine atom can be displaced by amines, thiols, or alkoxides to yield substituted aminopyridines, thiopyridines, or alkoxypyridines, respectively. These derivatives can then undergo further cyclization reactions to form fused heterocyclic systems. The cyano group is also a key functional handle, participating in cyclization reactions to form fused pyrimidine (B1678525), pyridone, or other complex heterocyclic structures. The pyridine ring itself is a common core in numerous natural products and synthetic drugs, highlighting the importance of nicotinonitrile derivatives in medicinal chemistry. researchgate.net

Precursors for Polyfunctionalized Compounds

The multiple reactive sites on the this compound molecule make it an ideal precursor for the synthesis of polyfunctionalized organic compounds. The chloro and cyano groups can be selectively manipulated to introduce a variety of substituents, leading to molecules with tailored electronic and steric properties. This capability is crucial for creating libraries of compounds for screening in drug discovery and for developing new materials with specific characteristics.

Research into Photophysical Properties

Nicotinonitrile derivatives are known for their interesting photophysical properties, including fluorescence. The electronic nature of the substituents on the pyridine ring plays a crucial role in determining the absorption and emission characteristics of these molecules.

Fluorescence Characteristics and Potential as Fluorescent Probes/Sensors

Substituted nicotinonitriles often exhibit fluorescence, and their emission properties can be finely tuned by altering the substituents on the aromatic rings. manipal.edu For example, compounds with electron-donating groups, such as the methoxy group in this compound, and electron-withdrawing groups, like the cyano group, can lead to intramolecular charge transfer (ICT) upon photoexcitation, which often results in strong fluorescence. manipal.edu

The fluorescence of nicotinonitrile derivatives can be sensitive to the local environment, such as solvent polarity, pH, and the presence of specific ions or molecules. This sensitivity makes them promising candidates for the development of fluorescent probes and sensors. mdpi.com For instance, a change in the fluorescence intensity or a shift in the emission wavelength upon binding to a target analyte can be used for detection and quantification. The development of such probes is a vibrant area of research with applications in environmental monitoring, biological imaging, and clinical diagnostics. nih.govnih.govrsc.org

Compound Family Emission Wavelength (nm) Fluorescence Color Key Structural Features
2-Amino-4,6-diphenylnicotinonitriles410-420BluePresence of amino and phenyl groups. mdpi.com
6-(4-Chlorophenyl)-4-(4-methoxyphenyl)-2-methoxynicotinonitrile437BlueMethoxy and chloro substituents. researchgate.netresearchgate.net
Substituted Pyridine Carbonitriles385-487Blue to Greenish-BlueVaries with substituents. manipal.eduresearchgate.net

Development of Optoelectronic Materials

The tunable photophysical properties of nicotinonitrile derivatives also make them attractive for applications in materials science, particularly in the development of optoelectronic materials. Compounds that exhibit strong fluorescence in the solid state are valuable for the fabrication of organic light-emitting diodes (OLEDs). The efficiency and color of the emitted light can be controlled by modifying the molecular structure of the nicotinonitrile derivative. manipal.edu The presence of polar groups like the cyano and chloro substituents can also influence the molecular packing in the solid state, which in turn affects the material's electronic properties.

Exploration of Biological Activities in In Vitro Studies (Focus on Mechanisms and Chemical Interactions)

The nicotinonitrile scaffold is a common feature in many biologically active compounds. ekb.egbohrium.com Numerous studies have explored the in vitro biological activities of various nicotinonitrile derivatives, revealing their potential as therapeutic agents. While specific studies on this compound are not extensively detailed in the provided context, the activities of structurally related compounds provide valuable insights into its potential biological profile.

Nicotinonitrile derivatives have been shown to exhibit a wide range of pharmacological effects, including anticancer, antimicrobial, and enzyme inhibitory activities.

Anticancer Activity: Several nicotinonitrile derivatives have demonstrated significant cytotoxic activity against various cancer cell lines in vitro. mdpi.comnih.gov The proposed mechanisms of action often involve the induction of apoptosis (programmed cell death) and the inhibition of key enzymes involved in cancer cell proliferation and survival, such as tyrosine kinases. nih.gov For example, certain novel nicotinonitrile derivatives have been shown to induce apoptosis by activating caspases 9 and 3 and to inhibit tyrosine kinase activity, leading to cell cycle arrest. nih.gov

Antimicrobial Activity: The antimicrobial properties of nicotinonitrile derivatives have also been investigated. Some compounds have shown activity against both Gram-positive and Gram-negative bacteria, as well as fungi. worldnewsnaturalsciences.com The ability to synthesize a wide variety of substituted nicotinonitriles allows for the optimization of their antimicrobial potency and spectrum of activity.

Antimicrobial Activity Research (e.g., Antibacterial, Antifungal)

While direct studies on the antimicrobial properties of this compound are not extensively documented in publicly available research, the broader class of nicotinonitrile and pyridine derivatives has demonstrated significant antimicrobial potential. Research into various substituted nicotinonitriles has revealed their efficacy against a range of bacterial and fungal strains.

For instance, studies on novel pyridothienopyrimidine derivatives, synthesized from thieno[2,3-b]pyridine precursors, have shown significant antimicrobial activity. Certain compounds in these series displayed broad-spectrum activity with Minimum Inhibitory Concentration (MIC) values ranging from 4–16 µg/mL against various bacterial and fungal strains. ui.ac.id Similarly, the synthesis of other pyridine derivatives has yielded compounds with notable activity against both Gram-positive and Gram-negative bacteria, as well as fungal species. ampp.orgscinito.ai For example, certain 2"-methoxy-4"-[2-(4'-chlorophenyl)-6-methyl imidazo[1,2-a]pyridin-3-yl]-6"-aryl nicotinonitriles have shown remarkable antibacterial and antifungal activity, comparable to standard drugs like Ampicillin and Chloramphenicol at a concentration of 50µg/ml. ampp.org

The antimicrobial activity of these compounds is often attributed to the presence of the pyridine and nitrile functionalities, which can interact with microbial enzymes and metabolic pathways. The specific substitutions on the pyridine ring play a crucial role in modulating the antimicrobial spectrum and potency. The methoxyphenyl group in this compound could potentially influence its lipophilicity and ability to penetrate microbial cell membranes, thereby affecting its antimicrobial efficacy.

Table 1: Examples of Antimicrobial Activity in Nicotinonitrile and Pyridine Derivatives

Compound ClassTest OrganismsActivity/MIC ValuesReference
Pyridothienopyrimidine derivativesS. aureus, B. subtilis, E. coli, C. albicansMIC ranges of 4–16 µg/mL ui.ac.id
2"-Aryl nicotinonitrile derivativesGram +ve, Gram –ve bacteria, and fungiModerate to good activity at 50µg/ml ampp.org
2-Amino/Methoxy nicotinonitrilesB. megaterium, S. aureus, E. coli, A. nigerZone of inhibition measured in mm scinito.ai

This table presents data for structurally related compounds to infer the potential activity of this compound.

Antioxidant Potential and Reactive Oxygen Species Scavenging Mechanisms

The investigation into the antioxidant properties of nicotinonitrile derivatives has revealed promising results. While specific data for this compound is limited, studies on analogous compounds suggest that the nicotinonitrile scaffold can be a foundation for potent antioxidant agents. The antioxidant activity is often evaluated through assays such as the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulphonic acid) (ABTS) radical cation decolorization assay.

Research on novel nicotinonitrile analogues has shown that hybridization with other heterocyclic systems, such as thiazole, can lead to significant antioxidant potentialities. For example, a nicotinonitrile-thiazole hybrid was identified as a promising antioxidant agent with an inhibition activity of 86.27% in the ABTS assay. bohrium.com The mechanism of action for such compounds often involves the scavenging of reactive oxygen species (ROS), which are implicated in various pathological conditions. The electron-donating or withdrawing nature of substituents on the nicotinonitrile ring system can significantly influence the compound's ability to donate a hydrogen atom or an electron to neutralize free radicals. The presence of the methoxy group on the phenyl ring of this compound, being an electron-donating group, may contribute favorably to its antioxidant potential.

Investigations into Anti-proliferative Activity and Enzyme Inhibition in Cell Lines

The anti-proliferative activity of nicotinonitrile derivatives has been a significant area of cancer research. While direct studies on this compound are emerging, research on a closely related analog, 2-Chloro-4-(2-chloroquinolin-3-yl)-6-(4-methoxyphenyl)nicotinonitrile, has demonstrated significant and broad-spectrum cytotoxic activity against several human tumor cell lines. bohrium.com This analog exhibited potent activity against hepatocellular carcinoma (HepG2), mammary gland breast cancer (MCF-7), colorectal carcinoma (HCT-116), and human prostate carcinoma (PC3) cell lines, with IC₅₀ values ranging from 6.95 to 20.19 μM. bohrium.com

Notably, the aforementioned analog displayed better cytotoxicity against the HepG2 cell line (IC₅₀ = 8.02 ± 0.38 μM) than the standard reference drug 5-Fluorouracil (5-FU) (IC₅₀ = 9.42 ± 0.46 μM). bohrium.com Furthermore, it showed selective and superior activity against the HCT-116 cell line (IC₅₀ = 7.15 ± 0.35 μM) compared to 5-FU. bohrium.com

The mechanism of anti-proliferative action for this class of compounds has been linked to the inhibition of specific enzymes crucial for cancer cell survival and proliferation. For instance, the analog 2-Chloro-4-(2-chloroquinolin-3-yl)-6-(4-methoxyphenyl)nicotinonitrile has been investigated as a potential inhibitor of Pim-1 kinase, a serine/threonine kinase that is overexpressed in various cancers and plays a role in cell survival and proliferation. bohrium.com Molecular modeling simulations have supported the potential of these compounds to bind to and inhibit the activity of such kinases. bohrium.com

Table 2: In Vitro Cytotoxicity of a 2-Chloro-nicotinonitrile Analog

Cell LineIC₅₀ (μM) of Analog*IC₅₀ (μM) of 5-FU (Reference)
HepG2 (Hepatocellular Carcinoma)8.02 ± 0.389.42 ± 0.46
MCF-7 (Breast Cancer)Not specified in top resultsNot specified in top results
HCT-116 (Colorectal Carcinoma)7.15 ± 0.35> IC₅₀ of analog
PC3 (Prostate Carcinoma)Not specified in top resultsNot specified in top results

*Data for 2-Chloro-4-(2-chloroquinolin-3-yl)-6-(4-methoxyphenyl)nicotinonitrile. bohrium.com

Corrosion Inhibition Studies and Related Material Science Applications

Nicotinonitrile and pyridine derivatives have been investigated for their potential applications in materials science, particularly as corrosion inhibitors for metals in acidic environments. The efficacy of these organic compounds as corrosion inhibitors is generally attributed to their ability to adsorb onto the metal surface, forming a protective layer that isolates the metal from the corrosive medium.

The adsorption process is facilitated by the presence of heteroatoms (such as nitrogen in the pyridine ring and the nitrile group), aromatic rings, and π-electrons in the molecular structure. These features allow the molecules to interact with the vacant d-orbitals of the metal, leading to the formation of a stable, adsorbed film. Studies on various nicotinonitrile derivatives have shown that they can act as effective corrosion inhibitors for carbon steel in hydrochloric acid solutions. researchgate.net The adsorption of these inhibitors on the steel surface has been found to follow the Langmuir adsorption isotherm, and they typically function as mixed-type inhibitors, affecting both anodic and cathodic reactions. researchgate.net

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), have been employed to correlate the molecular structure of these inhibitors with their inhibition efficiency. Parameters such as the energy of the highest occupied molecular orbital (E HOMO ), the energy of the lowest unoccupied molecular orbital (E LUMO ), and the dipole moment are used to predict the adsorption behavior and inhibitive performance of the compounds. While specific studies on this compound as a corrosion inhibitor were not found in the immediate search, the established principles for related compounds suggest its potential in this application. The presence of the pyridine ring, nitrile group, chloro substituent, and the methoxyphenyl group provides multiple centers for potential adsorption onto a metal surface.

Future Directions and Emerging Research Avenues

Development of Sustainable and Green Synthetic Routes

Traditional synthetic methods for nicotinonitrile and its derivatives often rely on hazardous reagents and solvents, such as phosphorus oxychloride, and may require harsh reaction conditions. google.com The development of sustainable and green synthetic routes is a critical future direction. Green chemistry principles, focusing on minimizing waste, reducing energy consumption, and using less toxic substances, are being increasingly applied to heterocyclic synthesis. rasayanjournal.co.in

Future research in this area could focus on:

Alternative Chlorinating Agents: Investigating greener alternatives to conventional chlorinating agents like phosphorus oxychloride is a priority. For instance, the use of thionyl chloride, which can be more easily recycled and is considered more environmentally friendly, has been explored for the synthesis of other 2-chloronicotinonitriles. google.com

Catalytic Systems: The development of novel catalysts, including recyclable ones like modified ZnO nanoparticles, could enable more efficient and waste-free reactions. rasayanjournal.co.in

Alternative Energy Sources: Microwave-assisted and ultrasound-assisted syntheses have proven effective in accelerating reaction rates, improving yields, and often reducing the need for solvents in the synthesis of related heterocyclic compounds like pyrimidines. rasayanjournal.co.in These techniques could be adapted for the synthesis of 2-Chloro-4-(4-methoxyphenyl)nicotinonitrile.

Solvent-Free and Aqueous Reactions: Exploring solventless "grindstone chemistry" techniques or conducting reactions in water would significantly improve the environmental profile of the synthesis. rasayanjournal.co.inejcmpr.com

Exploration of Novel Derivatization Strategies for Enhanced Properties

The this compound molecule offers multiple sites for chemical modification, allowing for the systematic tuning of its physicochemical and biological properties. The chlorine atom at the C-2 position is a particularly attractive site for nucleophilic substitution, enabling the introduction of a wide array of functional groups.

Emerging derivatization strategies include:

Substitution at the C-2 Position: Replacing the chloro group with different nucleophiles can yield diverse derivatives. For example, reactions can lead to the formation of 2-methoxy, 2-ethoxy, and nicotinonitrile-2-thiolate salts. nih.govsigmaaldrich.comresearchgate.net Future work could explore the introduction of various substituted amino or phenoxy groups to create libraries of compounds for screening. ekb.eg

Modification of Phenyl Rings: The electronic properties of the molecule can be modulated by introducing electron-donating or electron-withdrawing substituents onto the methoxyphenyl ring at the C-4 position or by replacing this ring entirely. Such modifications have been shown to influence the fluorescence and cytotoxic properties of related nicotinonitriles. mdpi.com

Hybrid Molecule Synthesis: Conjugating the nicotinonitrile core with other bioactive scaffolds is a promising strategy. This approach aims to create hybrid molecules that may exhibit synergistic or novel biological activities. ekb.eg

Advanced Computational Modeling for Predictive Design

In silico methods are becoming indispensable tools for accelerating the design and discovery of new molecules. Advanced computational modeling can provide deep insights into the structural, electronic, and photophysical properties of this compound and its derivatives, guiding synthetic efforts toward compounds with desired characteristics.

Key computational approaches for future research include:

Density Functional Theory (DFT): DFT calculations are powerful for predicting molecular geometries, electronic structures (such as HOMO-LUMO energy gaps), and spectroscopic properties (e.g., IR spectra). mdpi.comnih.gov Such studies can elucidate the impact of different substituents on the molecule's electronic and photophysical behavior, aiding in the design of new materials. nih.gov

Time-Dependent DFT (TD-DFT): This method is particularly useful for studying excited-state properties and predicting absorption and emission spectra, which is crucial for designing new fluorescent materials and sensors. mdpi.com

Quantitative Structure-Activity Relationship (QSAR): 3D-QSAR studies, using techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), can be employed to build predictive models. mdpi.com These models correlate the structural features of a series of derivatives with their biological activities, helping to identify key structural requirements for potency and guiding the design of more active compounds. mdpi.com

Integration into Functional Materials and Devices

Nicotinonitrile derivatives have demonstrated significant potential as building blocks for functional organic materials, primarily due to their intriguing photophysical properties. Many derivatives exhibit intense fluorescence, making them attractive candidates for applications in optoelectronics. researchgate.netresearchgate.net

Future research is expected to focus on:

Organic Light-Emitting Diodes (OLEDs): Derivatives of this compound could be explored as emitters in OLEDs. Research on related nicotinonitriles has highlighted their potential as blue light-emitting materials. researchgate.netnih.gov The high thermal stability (up to 300°C) observed in some analogs is a particularly valuable property for device applications. researchgate.net

Fluorescent Sensors: The sensitivity of the fluorescence of some nicotinonitriles to their solvent environment (solvatochromism) suggests their potential use as fluorescent probes for sensing solvent polarity or specific analytes. mdpi.comnih.gov

Photochromic Materials: By incorporating the nicotinonitrile core into larger conjugated systems, it may be possible to design novel materials with photochromic or electrochromic properties for applications in smart windows or optical data storage. researchgate.net

The table below summarizes key experimental data for a related fluorescent derivative.

CompoundExcitation Wavelength (nm)Emission Wavelength (nm)Key PropertyReference
6-(4-Chlorophenyl)-4-(4-methoxyphenyl)-2-methoxynicotinonitrile332437Strong blue fluorescence, thermal stability up to 300°C researchgate.net

Studies of Structure-Activity Relationships for Targeted Chemical and Biological Applications (excluding clinical outcomes)

Systematic investigation of the structure-activity relationships (SAR) of this compound derivatives is crucial for optimizing their activity for specific applications. By making targeted structural modifications and evaluating their effects on chemical properties and biological activities in vitro, researchers can develop a deeper understanding of the molecular features required for a desired function.

Key areas for SAR exploration include:

Antiproliferative and Cytotoxic Activity: Nicotinonitrile hybrids have been investigated for their anticancer activity. ekb.eg SAR studies could focus on how different substituents on the phenyl rings and at the C-2 position affect cytotoxicity against various cancer cell lines. For example, studies on related compounds have shown that the presence and position of chloro or methoxy (B1213986) groups can significantly influence antiproliferative activity. mdpi.commdpi.com

Enzyme Inhibition: The nicotinonitrile scaffold is present in molecules that inhibit various enzymes. ekb.eg SAR studies could be designed to explore the potential of this compound derivatives as inhibitors of specific enzymes, such as kinases or acetylcholinesterase, by correlating structural features with inhibitory potency (e.g., IC50 values). ekb.eg

Antimicrobial and Other Biological Activities: The broader class of nicotinonitriles has been explored for various biological effects, including molluscicidal activity. nih.gov SAR studies can elucidate which structural modifications enhance potency and selectivity against specific pests or microbes. For instance, converting the C-2 chloro group to a water-soluble thiolate salt was found to enhance molluscicidal effects in a related series. nih.gov

The table below presents a conceptual framework for a structure-activity relationship study based on findings from related compounds.

Modification SiteSubstituent TypeObserved Effect on Activity (from related compounds)Reference
C-2 PositionConversion to Thiolate SaltsIncreased molluscicidal activity nih.gov
Phenyl RingsAddition of Chloro GroupsEnhanced fluorescence and cytotoxicity mdpi.com
Phenyl RingsAddition/Position of Methoxy (OMe) GroupsDecreased IC50 values (increased antiproliferative activity) mdpi.com
General ScaffoldVarying SubstituentsModulation of antioxidant and anti-inflammatory properties ekb.eg

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-Chloro-4-(4-methoxyphenyl)nicotinonitrile, and how can reaction conditions be optimized?

  • Methodology : A common approach involves refluxing precursor compounds (e.g., substituted pyridines) with phosphorus oxychloride (POCl₃) and phosphorus pentachloride (PCl₅) in dichloromethane. For example, chlorination of a nicotinonitrile precursor under reflux for 15 hours yields the target compound with ~91% efficiency after recrystallization .
  • Optimization : Adjusting stoichiometric ratios (e.g., POCl₃:PCl₅ = 1:1), temperature (85°C), and reaction time (5–15 hours) improves yield. Monitoring via TLC or HPLC ensures reaction completion.

Q. How can NMR spectroscopy validate the structural integrity of this compound?

  • Protocol : Use ¹H and ¹³C NMR in deuterated DMSO. Key signals include:

  • ¹H NMR: Methoxy group resonance at δ 3.64 ppm, aromatic protons at δ 7.06–7.88 ppm .
  • ¹³C NMR: Nitrile carbon at ~117 ppm, methoxy carbon at ~55 ppm, and aromatic carbons between 114–161 ppm .
    • Validation : Compare experimental shifts with computational predictions (e.g., DFT) or literature data to confirm substituent positions.

Q. What crystallization strategies are effective for obtaining single crystals of this compound for X-ray diffraction?

  • Approach : Slow evaporation of ethanol or acetonitrile solutions at 4°C promotes crystal growth. Use SHELXTL or SHELXL for structure refinement .
  • Challenges : Polymorphism may arise due to competing hydrogen-bonding motifs (e.g., C–H···N vs. π-π stacking), requiring multiple crystallization attempts .

Advanced Research Questions

Q. How can researchers resolve contradictions in crystallographic data, such as unexpected bond lengths or angles?

  • Analysis Tools : Employ SHELXL’s restraints for geometrically strained regions. Validate thermal displacement parameters (ADPs) to identify disorder or twinning .
  • Case Study : If C–Cl bond lengths deviate >0.05 Å from theoretical values, re-examine data collection (e.g., resolution, completeness) or consider alternative space groups .

Q. What hydrogen-bonding patterns dominate the solid-state packing of this compound, and how do they influence material properties?

  • Graph Set Analysis : Use Etter’s rules to classify motifs (e.g., R₂²(8) for dimeric C–H···N interactions). These patterns affect solubility and thermal stability .
  • Impact : Strong π-π stacking (3.5–3.8 Å) may reduce solubility in polar solvents, necessitating DMF or DMSO for dissolution .

Q. What mechanistic insights can DFT calculations provide for the nucleophilic substitution reactions of this compound?

  • Computational Workflow : Optimize transition states at the B3LYP/6-311+G(d,p) level to evaluate activation energies for chloro-group displacement. Solvent effects (e.g., DMF) are modeled via PCM .
  • Outcome : Predict regioselectivity in reactions with amines or thiols, identifying meta vs. para attack pathways based on frontier molecular orbitals .

Q. How can reaction conditions be tailored to minimize byproducts during derivatization (e.g., Suzuki coupling)?

  • Optimization : Use Pd(PPh₃)₄ as a catalyst in degassed THF/water (3:1) at 80°C. Monitor Cl⁻ release via ion chromatography to track reaction progress .
  • Byproduct Mitigation : Additives like TBAB (tetrabutylammonium bromide) enhance solubility of aryl boronic acids, reducing homo-coupling side reactions .

Q. How do structural modifications (e.g., substituent position) correlate with biological activity in cytotoxicity assays?

  • Case Study : Replace the 4-methoxyphenyl group with indole or chlorophenyl moieties. Test cytotoxicity against DU-145 prostate cancer cells via MTT assays. RGD-targeted nanoparticles loaded with derivatives show IC₅₀ values 2–3× lower than free drugs .
  • SAR Trends : Electron-withdrawing groups (e.g., Cl) enhance cellular uptake, while methoxy groups improve metabolic stability .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.